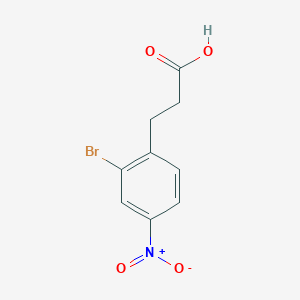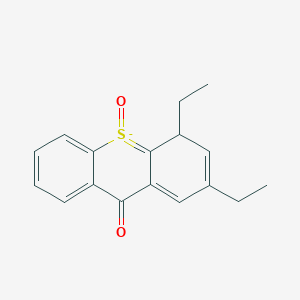
Dihydro artemisinin beta-d-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro artemisinin beta-D-glucuronide is a derivative of dihydroartemisinin, which is itself a semi-synthetic derivative of artemisininThis compound is primarily known for its antimalarial properties and is an important metabolite in the pharmacokinetics of artemisinin-based drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydro artemisinin beta-D-glucuronide typically involves the glucuronidation of dihydroartemisinin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to dihydroartemisinin .
Industrial Production Methods: Industrial production of this compound often employs high-throughput solid-phase extraction techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification . The process ensures high purity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Dihydro artemisinin beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions using reagents like sodium hydroxide
Major Products: The major products formed from these reactions include various metabolites that retain the antimalarial activity of the parent compound .
科学的研究の応用
Dihydro artemisinin beta-D-glucuronide has a wide range of scientific research applications:
作用機序
The mechanism of action of dihydro artemisinin beta-D-glucuronide involves the cleavage of its endoperoxide bridge by iron, producing free radicals. These free radicals cause oxidative stress in the cells of the malaria parasite, leading to its death . The compound targets various molecular pathways, including apoptosis-related factors and inflammation-related molecules .
類似化合物との比較
Artemisinin: The parent compound, known for its antimalarial properties.
Dihydroartemisinin: The active metabolite of artemisinin.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A hemisuccinate derivative of dihydroartemisinin
Uniqueness: Dihydro artemisinin beta-D-glucuronide is unique due to its glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in the treatment of malaria and other diseases .
特性
分子式 |
C21H32O11 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9S,12R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9+,10+,11+,12+,13+,14-,15+,17?,18+,19-,20-,21+/m1/s1 |
InChIキー |
ZPXMEOGHWWIMAF-NYXZUFTNSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2[C@@H](C(O[C@H]3[C@]24[C@H]1CC[C@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



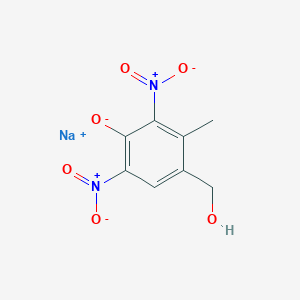
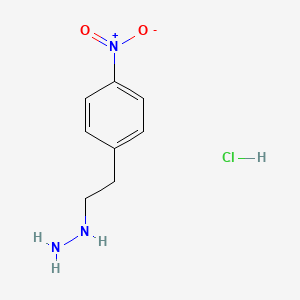
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
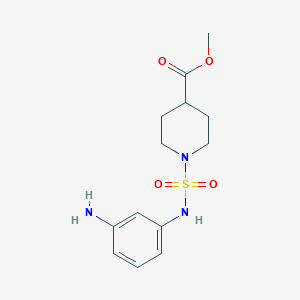
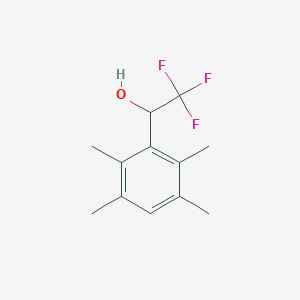

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride](/img/structure/B12333063.png)
